3alpha-Hydroxy Pravastatin Sodium Salt is a significant metabolite of Pravastatin, a widely used statin for lowering cholesterol levels. As a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, it plays a crucial role in managing hyperlipidemia and reducing the risk of cardiovascular diseases. The compound is recognized for its ability to inhibit cholesterol synthesis in the liver, thereby lowering plasma cholesterol levels and improving lipid profiles in patients .
3alpha-Hydroxy Pravastatin Sodium Salt is derived from Pravastatin, which itself is produced through fermentation processes involving Streptomyces carbophilus. The fermentation yields mevastatin, which is subsequently converted into Pravastatin through hydrolysis and hydroxylation reactions. The sodium salt form enhances its solubility and bioavailability for various applications .
This compound falls under the classification of statins, specifically as an HMG-CoA reductase inhibitor. Statins are a group of lipid-lowering medications that are pivotal in managing cholesterol levels and preventing cardiovascular diseases. 3alpha-Hydroxy Pravastatin Sodium Salt is categorized as a secondary metabolite due to its derivation from the primary compound, Pravastatin .
The synthesis of 3alpha-Hydroxy Pravastatin Sodium Salt typically involves the hydroxylation of Pravastatin at the 3alpha position. This can be achieved through various chemical reactions, including:
The molecular formula for 3alpha-Hydroxy Pravastatin Sodium Salt is , with a molecular weight of approximately 432.52 g/mol. Its structure features a hydroxyl group at the 3alpha position, contributing to its unique pharmacological properties.
3alpha-Hydroxy Pravastatin Sodium Salt can undergo several chemical reactions:
3alpha-Hydroxy Pravastatin Sodium Salt has several scientific applications:
This compound's unique properties and mechanisms make it an essential subject for ongoing research in both clinical and laboratory settings.
3α-Hydroxy Pravastatin Sodium Salt (CAS 81093-43-8) is systematically named as sodium;(3R,5R)-7-[(1S,2R,3S,8S,8aR)-3-hydroxy-2-methyl-8-[(2S)-2-methylbutanoyl]oxy-1,2,3,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate [1] [2]. Its molecular formula is C23H35NaO7, with a molecular weight of 446.51 g/mol [4] [6]. The sodium salt form enhances its solubility and stability, critical for analytical and research applications. The compound is alternatively designated as:
Table 1: Key Identifiers of 3α-Hydroxy Pravastatin Sodium Salt
Property | Value |
---|---|
CAS Number | 81093-43-8 |
Alternate CAS (Free Acid) | 81131-74-0 |
Molecular Formula | C23H35NaO7 |
Exact Mass | 446.228 g/mol |
USP Designation | Pravastatin Related Compound A |
The "3α" designation specifies the equatorial orientation of the hydroxyl group at position 3 of the decalin ring system, contrasting with the 3β-epimer where this group is axially positioned [3] [4]. This stereochemistry is defined by the following absolute configurations:
The 3α configuration enhances metabolic stability compared to the 3β-epimer due to reduced steric strain, impacting biological activity. Isomeric differentiation relies on:
This compound presents as a white to off-white crystalline powder, typically stored at -20°C to preserve stability [4] [5]. Key properties include:
The crystalline form exhibits monoclinic symmetry (space group P21) with unit cell dimensions a=12.34 Å, b=7.89 Å, c=15.67 Å, confirmed by X-ray powder diffraction [4].
Nuclear Magnetic Resonance (NMR)1H NMR (500 MHz, D2O) key signals:
13C NMR distinguishes C-3α (δ 73.8 ppm) from 3β-epimer (δ 70.2 ppm) due to ring conformation effects.
Mass Spectrometry
Fourier-Transform Infrared Spectroscopy (FT-IR)Critical bands (cm-1):
Biological Role and Metabolic Significance
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: